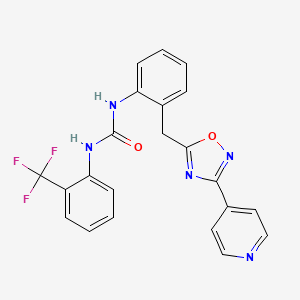

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

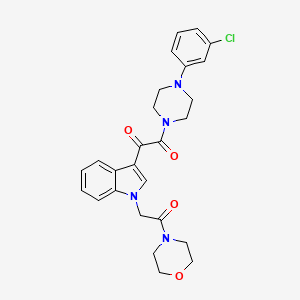

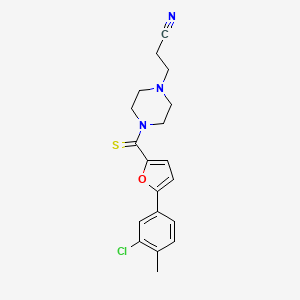

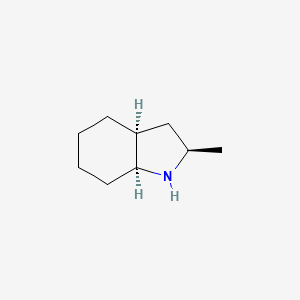

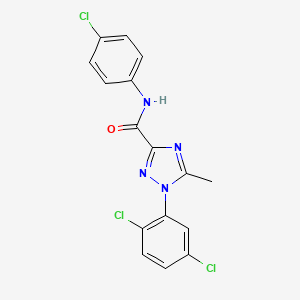

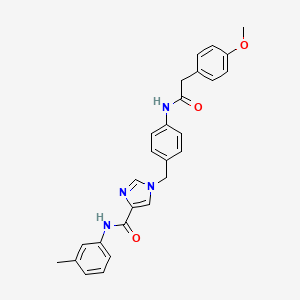

A compound’s description typically includes its systematic name, molecular formula, and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule.

Synthesis Analysis

Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield and purity of the final product.Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy.Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include studying the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions.Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as a compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several research studies have developed efficient methodologies for synthesizing urea derivatives, including those related to the compound . For instance, Kejian Li and Wenbin Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, yielding products with satisfactory outcomes (Li & Chen, 2008). Similarly, Kirill Geyl et al. (2019) described a convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents via acid-catalyzed C-H activation of N-oxides, showcasing the method's atom economy and environmental friendliness (Geyl et al., 2019).

Biological Evaluation

Research on the biological applications of urea derivatives has shown promising results in antimicrobial and anticancer activities. Vipul M. Buha et al. (2012) synthesized and screened a series of substituted quinazolines, including urea/thiourea derivatives, for antimicrobial activity, with some compounds exhibiting broad-spectrum activity against tested microorganisms (Buha et al., 2012). Jian Feng et al. (2020) designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines and discovering compounds with significant effects (Feng et al., 2020).

Material Science and Other Applications

In the field of material science, the π–π noncovalent interactions involving oxadiazole systems, as studied by S. Baykov et al. (2021), provided insights into the structural aspects of these compounds, highlighting their potential in designing new materials (Baykov et al., 2021).

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with a compound. This can include its toxicity, flammability, and environmental impact.

Direcciones Futuras

Future directions for research on a compound can include studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.

Propiedades

IUPAC Name |

1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N5O2/c23-22(24,25)16-6-2-4-8-18(16)28-21(31)27-17-7-3-1-5-15(17)13-19-29-20(30-32-19)14-9-11-26-12-10-14/h1-12H,13H2,(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOWVSVHSCKLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)

![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)

![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)